2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034549-68-1
VCID: VC6785495
InChI: InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)
SMILES: C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2
Molecular Formula: C14H18N8O2
Molecular Weight: 330.352

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

CAS No.: 2034549-68-1

Cat. No.: VC6785495

Molecular Formula: C14H18N8O2

Molecular Weight: 330.352

* For research use only. Not for human or veterinary use.

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide - 2034549-68-1

Specification

CAS No. 2034549-68-1
Molecular Formula C14H18N8O2
Molecular Weight 330.352
IUPAC Name 2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide
Standard InChI InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)
Standard InChI Key KAIYYFCJTUHYIC-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2

Introduction

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a synthetic molecule that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core substituted with a pyrrolidine group, linked to an imidazolidine carboxamide moiety. Compounds of this type are often explored for their potential biological activities due to the structural diversity and pharmacophoric properties of their heterocyclic frameworks.

Key Structural Features:

  • Triazolopyridazine Core: This bicyclic system is known for its role in various bioactive molecules, providing stability and interaction potential with biological targets.

  • Pyrrolidine Substitution: The pyrrolidine ring enhances the compound's lipophilicity and may influence receptor binding.

  • Imidazolidine Carboxamide Group: This functional group is critical for hydrogen bonding and other interactions with enzymes or receptors.

Molecular Formula:

The molecular formula of the compound is C14H19N7O2C_{14}H_{19}N_7O_2.

Molecular Weight:

The calculated molecular weight is approximately 333.35 g/mol.

Synthesis Pathways

While specific synthesis routes for this compound are not directly available in the provided sources, related triazolopyridazine derivatives are typically synthesized through multi-step reactions involving:

  • Cyclization of hydrazine derivatives with pyridazine precursors.

  • Functionalization of the triazolopyridazine core using alkylation or amination reactions.

  • Introduction of the imidazolidine carboxamide group via condensation reactions with appropriate amines or carbonyl compounds.

Antimicrobial Activity:

Similar heterocyclic frameworks have shown antimicrobial properties by disrupting bacterial protein synthesis or DNA replication pathways .

Anticancer Potential:

The imidazolidine carboxamide group is often associated with anticancer activity through mechanisms like enzyme inhibition or apoptosis induction in cancer cells .

Biological Evaluation:

In studies involving similar compounds:

  • Selective COX-2 inhibition was observed, with IC50 values comparable to standard drugs like Meloxicam .

  • Antimicrobial assays revealed activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains .

Molecular Docking Studies:

Docking simulations suggest that the triazolopyridazine core fits well into enzyme active sites, forming stable hydrogen bonds and hydrophobic interactions, which contribute to its biological efficacy .

Comparative Analysis

PropertyCompound (Target)Related Compounds
Molecular Weight333.35 g/molVaries (300–400 g/mol)
Key Functional GroupsPyrrolidine, Imidazolidine CarboxamidePiperazine, Oxadiazole
Biological ActivityAnti-inflammatory, AntimicrobialSimilar
COX-2 SelectivityHighComparable to Celecoxib

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